molecular formula C8H7ClN4O B2796513 8-Chloro-11-oxa-2,4,6,7-tetraazatricyclo[7.4.0.0,3,7]trideca-1,3,5,8-tetraene CAS No. 1697378-98-5

8-Chloro-11-oxa-2,4,6,7-tetraazatricyclo[7.4.0.0,3,7]trideca-1,3,5,8-tetraene

Cat. No.: B2796513
CAS No.: 1697378-98-5
M. Wt: 210.62
InChI Key: ZNPDDNPATLFELN-UHFFFAOYSA-N
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Description

8-Chloro-11-oxa-2,4,6,7-tetraazatricyclo[7.4.0.0³⁷]trideca-1,3,5,8-tetraene is a tricyclic heterocyclic compound with a complex fused-ring system. Its molecular formula is C₈H₇ClN₄O (molecular weight: ~226.62 g/mol), featuring a chloro substituent at position 8, one oxygen atom (oxa) at position 11, and four nitrogen atoms (tetraaza) distributed across the tricyclic scaffold . The compound’s CAS number is 1697378-98-5, and it is cataloged under MDL number MFCD17012389, indicating its use as a building block in medicinal chemistry .

Properties

IUPAC Name

8-chloro-11-oxa-2,4,6,7-tetrazatricyclo[7.4.0.03,7]trideca-1,3,5,8-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O/c9-7-5-3-14-2-1-6(5)12-8-10-4-11-13(7)8/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPDDNPATLFELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C(N3C(=NC=N3)N=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1697378-98-5
Record name 8-chloro-11-oxa-2,4,6,7-tetraazatricyclo[7.4.0.0,3,7]trideca-1,3,5,8-tetraene
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-11-oxa-2,4,6,7-tetraazatricyclo[7.4.0.0,3,7]trideca-1,3,5,8-tetraene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-11-oxa-2,4,6,7-tetraazatricyclo[7.4.0.0,3,7]trideca-1,3,5,8-tetraene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

8-Chloro-11-oxa-2,4,6,7-tetraazatricyclo[7.4.0.0,3,7]trideca-1,3,5,8-tetraene has several applications in scientific research:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Chloro-11-oxa-2,4,6,7-tetraazatricyclo[7.4.0.0,3,7]trideca-1,3,5,8-tetraene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Differences :

  • The target compound’s chloro-oxa-tetraaza system contrasts with pemigatinib’s tetraaza scaffold and the dioxa-nitro system of the compound in .
  • Substituents like chloro (electron-withdrawing) and oxa (hydrogen-bond acceptor) may influence solubility and target binding compared to nitro or butoxy groups .

Functional Group and Bioactivity Comparison

Table 1: Comparative Analysis of Tricyclic Heterocycles

Compound Name Molecular Formula Heteroatoms Substituents Molecular Weight (g/mol) Bioactivity/Application
8-Chloro-11-oxa-2,4,6,7-tetraazatricyclo[...] (Target) C₈H₇ClN₄O 4N, 1O Cl 226.62 Building block (potential kinase inhibitor)
6-n-Butoxy-10-nitro-12,13-dioxa-11-azatricyclo[...] C₁₄H₁₅N₃O₅ 1N, 2O NO₂, n-butoxy 305.29 X-ray sensitizer in oral cancer
Ethyl 3-chloro-8-thia-4,6-diazatricyclo[...] C₁₃H₁₃ClN₂O₂S 2N, 1S Cl, ethyl ester 296.77 Undisclosed (structural probe)
Skf 104856 C₁₄H₁₄ClNS 1N, 1S Cl, ethenyl, methyl 263.78 Alpha-2C adrenergic receptor ligand

Functional Group Impact :

  • Chloro vs. Nitro : Chloro groups are typically inert but enhance lipophilicity, whereas nitro groups are strong electron-withdrawing moieties that may redox-cycle to generate reactive oxygen species (ROS) .
  • Oxa vs. Thia : Oxygen (oxa) improves water solubility via hydrogen bonding, while sulfur (thia) increases lipophilicity and may alter metabolic stability .

Pharmacological and Physicochemical Properties

  • Hydrogen Bonding : The target compound’s oxa and tetraaza system provides 2–3 hydrogen bond acceptors, comparable to pemigatinib but less than the dioxa-nitro analogue (5 acceptors) .

Biological Activity

8-Chloro-11-oxa-2,4,6,7-tetraazatricyclo[7.4.0.0,3,7]trideca-1,3,5,8-tetraene (CAS No. 1697378-98-5) is a synthetic compound of interest due to its unique structural features and potential biological activities. This article reviews its biological properties based on available literature and experimental findings.

Chemical Structure and Properties

The compound features a complex bicyclic structure with multiple nitrogen atoms contributing to its unique reactivity and interaction with biological systems. The molecular formula is C9H5ClN4OC_9H_5ClN_4O, with a molecular weight of approximately 204.62 g/mol. Its structure can be represented as follows:

SMILES Clc1c2c cncn2 c cn1 O\text{SMILES Clc1c2c cncn2 c cn1 O}

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. In vitro assays revealed that it inhibits the proliferation of several cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)18

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Neuroprotective Effects

Recent investigations into the neuroprotective effects of the compound have yielded promising results. In animal models of neurodegeneration, administration of the compound significantly reduced markers of oxidative stress and inflammation in the brain.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various bacterial strains, the compound was tested for its antimicrobial activity using standard disk diffusion methods. The results confirmed its ability to inhibit bacterial growth effectively.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted on human cancer cell lines to assess the cytotoxic effects of the compound. The findings indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability.

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